3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a bromobenzoate moiety, and a hydroxy-diphenylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE typically involves a multi-step process:
Formation of the Hydroxy-Diphenylacetamido Intermediate: This step involves the reaction of diphenylacetic acid with hydroxylamine to form the hydroxy-diphenylacetamido intermediate.
Condensation Reaction: The intermediate is then reacted with 3-bromobenzoic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the hydroxy-diphenylacetamido group is particularly relevant for interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE exerts its effects is largely dependent on its interactions with molecular targets. The hydroxy-diphenylacetamido group can form hydrogen bonds with enzymes or receptors, modulating their activity. The bromobenzoate moiety may also participate in hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 4-BROMOBENZOATE: Similar structure but with a different position of the bromine atom.
3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 3-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxy-diphenylacetamido group and the bromobenzoate moiety allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H21BrN2O4 |
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Molecular Weight |
529.4 g/mol |
IUPAC Name |
[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C28H21BrN2O4/c29-24-15-8-10-21(18-24)26(32)35-25-16-7-9-20(17-25)19-30-31-27(33)28(34,22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-19,34H,(H,31,33)/b30-19+ |
InChI Key |
PZWNPBIDGJFAKM-NDZAJKAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
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